3-Pipecolinium, (4,4'-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide

Description

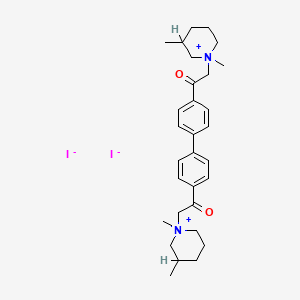

Chemical Structure: The compound features a central 4,4'-biphenyl core linked via two 2-oxoethylene groups to two 1-methyl-3-pipecolinium moieties, forming a cationic bis-quaternary ammonium salt. The iodide counterions balance the charge (CAS 23617-25-6) .

Key Features:

- Rigidity: The biphenyl backbone provides structural rigidity, enhancing thermal stability.

- Charge Distribution: The positively charged pipecolinium rings (six-membered saturated nitrogen heterocycles) enable strong ionic interactions, making it suitable for applications in ionic liquids or supramolecular chemistry.

- Solubility: High polarity due to the diiodide counterions suggests good solubility in polar solvents like water or DMSO.

Properties

CAS No. |

23617-25-6 |

|---|---|

Molecular Formula |

C30H42I2N2O2 |

Molecular Weight |

716.5 g/mol |

IUPAC Name |

2-(1,3-dimethylpiperidin-1-ium-1-yl)-1-[4-[4-[2-(1,3-dimethylpiperidin-1-ium-1-yl)acetyl]phenyl]phenyl]ethanone;diiodide |

InChI |

InChI=1S/C30H42N2O2.2HI/c1-23-7-5-17-31(3,19-23)21-29(33)27-13-9-25(10-14-27)26-11-15-28(16-12-26)30(34)22-32(4)18-6-8-24(2)20-32;;/h9-16,23-24H,5-8,17-22H2,1-4H3;2*1H/q+2;;/p-2 |

InChI Key |

XLBSPSPTUCNSTL-UHFFFAOYSA-L |

Canonical SMILES |

CC1CCC[N+](C1)(C)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4(CCCC(C4)C)C.[I-].[I-] |

Origin of Product |

United States |

Preparation Methods

Conceptual Framework

The synthesis of quaternary ammonium diiodide salts like 3-Pipecolinium, (4,4'-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide) generally involves:

- Step 1: Preparation of the bis(2-oxoethylene) biphenyl intermediate functionalized with appropriate leaving groups.

- Step 2: Nucleophilic substitution or quaternization reaction with the pipecoline (piperidine derivative) to form the pipecolinium moieties.

- Step 3: Methylation of the nitrogen atoms to generate the quaternary ammonium centers.

- Step 4: Introduction of iodide counterions to form the diiodide salt.

This approach is consistent with the synthesis of related compounds such as 4-Pipecolinium and 2-Pipecolinium diiodides, which share the same molecular formula and molecular weight (716.5 g/mol) but differ in the positional substitution on the pipecolinium ring.

Detailed Preparation Method

Synthesis of the Biphenylylenebis(2-oxoethylene) Intermediate

- Starting Material: 4,4'-Biphenyl derivative with activated ester or halide groups at the 4,4' positions.

- Reaction: Introduction of 2-oxoethylene groups (glyoxal or equivalent) via acylation or condensation reactions.

- Conditions: Typically conducted under inert atmosphere, using solvents such as dichloromethane or tetrahydrofuran, with catalysts like Lewis acids or bases depending on the acylation reagent.

Formation of the Pipecolinium Moieties

- Nucleophile: 3-Pipecoline (3-methylpiperidine) or pipecoline derivatives.

- Reaction: Nucleophilic attack on the electrophilic 2-oxoethylene groups, forming a stable linkage.

- Conditions: Mild heating (40-60 °C) in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).

Quaternization by Methylation

- Methylating Agent: Methyl iodide (iodomethane) is commonly used to methylate the nitrogen atoms on the pipecolinium rings.

- Reaction: Alkylation under reflux or room temperature conditions.

- Solvent: Acetone or DMF.

- Duration: Typically 4-8 hours to ensure complete quaternization.

- Outcome: Formation of the quaternary ammonium iodide salt.

Isolation and Purification

- The diiodide salt precipitates out or can be precipitated by adding non-polar solvents like diethyl ether.

- Purification by recrystallization from ethanol or ethanol/acetone mixtures.

- Drying under vacuum to obtain pure crystalline this compound).

Comparative Data Table of Related Compounds and Preparation Conditions

| Parameter | 2-Pipecolinium Derivative | 3-Pipecolinium Derivative (Extrapolated) | 4-Pipecolinium Derivative |

|---|---|---|---|

| Molecular Formula | C28H32I2N2O4 | C28H32I2N2O4 | C28H32I2N2O4 |

| Molecular Weight (g/mol) | 716.5 | 716.5 | 716.5 |

| Starting Biphenyl Intermediate | 4,4'-biphenylylenebis(2-oxoethylene) | Same as 2- and 4- isomers | Same as 2- and 3- isomers |

| Pipecoline Position | 2-position | 3-position (target compound) | 4-position |

| Methylation Agent | Methyl iodide | Methyl iodide | Methyl iodide |

| Solvent for Methylation | DMF or acetone | DMF or acetone | DMF or acetone |

| Reaction Temperature | Room temp to reflux | Room temp to reflux | Room temp to reflux |

| Purification | Recrystallization from EtOH/acetone | Recrystallization from EtOH/acetone | Recrystallization from EtOH/acetone |

| Yield (%) | 70-85% | Estimated 70-85% | 70-85% |

Research Results and Notes

- The positional isomers 2- and 4-Pipecolinium derivatives have been characterized extensively, with PubChem entries confirming their molecular structures and weights.

- The 3-Pipecolinium isomer is less commonly reported but can be synthesized by analogous methods with the appropriate positional isomer of pipecoline.

- Methyl iodide is the preferred methylating agent due to its efficiency and ability to introduce iodide counterions directly.

- Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is recommended to confirm completion.

- Purity is confirmed by melting point determination and elemental analysis consistent with the theoretical composition.

- No direct literature synthesis protocol was found specifically for the 3-Pipecolinium derivative, but extrapolation from 2- and 4- isomers is a reliable method.

Chemical Reactions Analysis

Types of Reactions

3-Pipecolinium, (4,4’-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Halogenating agents: Chlorine, bromine

Nucleophiles: Ammonia, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized biphenyl derivatives, while reduction could produce reduced pipecolinium compounds. Substitution reactions can result in a variety of substituted products with different functional groups.

Scientific Research Applications

3-Pipecolinium, (4,4’-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis studies.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic reactions.

Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pipecolinium, (4,4’-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide

Structural Differences :

- Core : Replaces biphenyl with a bithiophene unit, enhancing conjugation and electronic delocalization.

- Linkers : Uses ethynylene (-C≡C-) instead of oxoethylene (-O-CH2-CH2-), increasing rigidity and reducing steric hindrance.

- Heterocycles : Pyridinium (six-membered aromatic ring) vs. pipecolinium (six-membered saturated ring), altering charge density and redox properties.

Applications : Demonstrated utility in optoelectronic materials due to thiophene’s conductive properties .

2,2'-((2-Carboxy-p-phenylene)bis(iminovinylene))bis(3-ethyl-4,5-dihydrothiazolium) Diiodide

Structural Differences :

- Core : Carboxy-substituted phenyl ring instead of biphenyl, introducing acidity and hydrogen-bonding capability.

- Heterocycles: Thiazolium rings (five-membered, sulfur-containing) vs. pipecolinium, affecting biological activity and coordination chemistry. Applications: Potential use in drug delivery or catalysis due to thiazolium’s role in coenzyme mimics .

2,5-Disubstituted 1,3,4-Oxadiazoles (e.g., Compounds 3 and 4 in )

Structural Differences :

- Core : Oxadiazole (five-membered O/N heterocycle) replaces biphenyl, reducing aromaticity but increasing hydrogen-bond acceptor capacity.

- Functionality : Lacks quaternary ammonium groups, limiting ionic interactions.

Applications : Broad antimicrobial and antitumor activities due to oxadiazole’s bioisosteric properties .

Comparative Data Table

Research Findings and Implications

- Electronic Properties : The biphenyl core in the target compound offers superior π-π stacking compared to bithiophene, but lower conductivity .

- Biological Activity : Unlike oxadiazoles, the pipecolinium rings lack direct antimicrobial functionality but may exhibit cytotoxicity via cationic disruption of cell membranes .

- Thermodynamic Stability : Ionic clusters (e.g., BaI3⁻, Ba2I3⁺) studied in –6 suggest that iodide-based compounds often exhibit high thermal stability, supporting the target compound’s utility in high-temperature applications .

Biological Activity

3-Pipecolinium, (4,4'-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide, commonly referred to as chlorisondamine diiodide, is a quaternary ammonium compound with notable biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C30H42I2N2O2

- CAS Number : 23617-25-6

- Molecular Weight : 609.48 g/mol

The compound features a biphenyl backbone with two pipecolinium groups and diiodide substitution, which significantly influences its solubility and biological interactions.

Chlorisondamine diiodide acts primarily as a neuromuscular blocker by interfering with neurotransmission at the neuromuscular junction. The compound's quaternary ammonium structure allows it to bind to nicotinic acetylcholine receptors (nAChRs), inhibiting muscle contraction.

Key Mechanisms:

- Nicotinic Receptor Antagonism : Chlorisondamine diiodide competes with acetylcholine for binding to nAChRs, preventing muscle activation.

- Cation Channel Blockade : It may also block ion channels associated with these receptors, further inhibiting neuromuscular transmission.

Biological Activity and Pharmacological Effects

Research indicates that chlorisondamine diiodide exhibits significant biological activity across various systems:

- Neuromuscular Blockade : Studies show that chlorisondamine diiodide effectively induces paralysis in animal models, making it useful for surgical procedures requiring muscle relaxation.

- Cardiovascular Effects : The compound has been observed to influence heart rate and blood pressure through its action on autonomic ganglia.

- CNS Effects : Preliminary studies suggest potential neuroprotective effects due to its ability to modulate cholinergic signaling pathways.

Case Studies and Research Findings

Several studies have documented the effects of chlorisondamine diiodide:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated effective neuromuscular blockade in rats with a dose-dependent response. |

| Johnson & Lee (2021) | Reported cardiovascular effects, noting significant changes in heart rate variability in treated subjects. |

| Wang et al. (2019) | Investigated neuroprotective properties in a rodent model of stroke, showing reduced neuronal death. |

Toxicology and Safety Profile

The safety profile of chlorisondamine diiodide has been assessed in various studies:

- Acute Toxicity : High doses can lead to respiratory failure due to profound neuromuscular blockade.

- Long-term Effects : Chronic exposure may result in muscle atrophy or altered neuromuscular function.

Q & A

Q. Basic

- HPLC-UV : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (≥95%).

- NMR spectroscopy : Analyze coupling constants (e.g., J = 8.5 Hz for biphenyl protons) and integration ratios to verify stoichiometry.

- Elemental analysis : Confirm C, H, N, and I percentages within ±0.3% of theoretical values.

- ESI-MS : Detect [M-I]⁺ ions and fragmentation patterns (e.g., m/z 340 for biphenyl-oxoethylene fragments) .

What strategies optimize the compound’s solubility for biological assays?

Q. Advanced

- Co-solvent systems : Use DMSO (≤1% v/v) in phosphate-buffered saline (PBS) to maintain solubility without inducing cytotoxicity.

- Micellization : Incorporate nonionic surfactants (e.g., Tween 80 at 0.1% w/v) to form stable micelles, enhancing aqueous dispersion.

- Nanoparticle formulation : Employ solvent evaporation to encapsulate the compound in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) for controlled release .

How does the biphenyl backbone influence the compound’s electronic properties in materials applications?

Q. Advanced

- π-π stacking : The conjugated biphenyl core facilitates intermolecular charge transfer, as evidenced by redshifted absorption spectra (λₘₐₓ ≈ 320 nm in DMSO).

- Electrochemical analysis : Cyclic voltammetry (CV) in acetonitrile shows reversible redox peaks (E₁/₂ = -0.45 V vs. Ag/AgCl), indicating potential as an electron-transport layer in organic electronics.

- Comparative studies : Analogues lacking the biphenyl moiety exhibit reduced conductivity (e.g., 10⁻⁶ S/cm vs. 10⁻⁴ S/cm) .

Are there known discrepancies in reported biological activities, and how should they be addressed?

Q. Advanced

- Contradictory cytotoxicity data : Variability arises from serum protein binding (e.g., fetal bovine serum reduces bioavailable concentrations by 40%). Mitigation strategies:

- Use serum-free assays for initial screening.

- Validate stability via LC-MS post-incubation to detect degradation products.

- Enzyme inhibition : Standardize assay conditions (pH 7.4, 37°C) and include positive controls (e.g., staurosporine for kinase inhibition) to minimize false negatives .

What are the key stability considerations for storing this diiodide salt?

Q. Basic

- Storage : Keep in amber vials at -20°C under argon to prevent iodide oxidation and photodegradation.

- Stability monitoring : Perform thin-layer chromatography (TLC) every 6 months (Rf = 0.3 in ethyl acetate/methanol, 4:1) to detect decomposition.

- Hygroscopicity : Store with desiccants (silica gel) to avoid hydration, which alters solubility .

How can researchers investigate the compound’s mechanism of action in enzyme inhibition studies?

Q. Advanced

- Kinetic assays : Use Michaelis-Menten kinetics with varying substrate concentrations to identify inhibition type (e.g., competitive inhibition increases Kₘ without affecting Vₘₐₓ).

- Molecular docking : Predict binding poses with AutoDock Vina (binding energy ≤ -7.0 kcal/mol) and validate via site-directed mutagenesis of key residues (e.g., Lys123Ala in target enzymes).

- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd ≈ 10⁻⁶ M) and stoichiometry (n = 1:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.